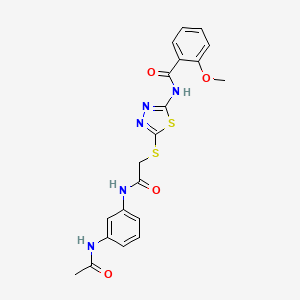

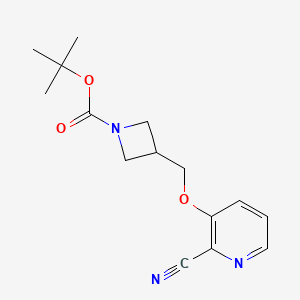

![molecular formula C20H19N3O3S B3008979 8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-25-6](/img/structure/B3008979.png)

8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a derivative of imidazoquinazolinone, which is a class of heterocyclic compounds that have been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of imidazoquinazolinone derivatives typically involves the formation of the imidazoquinazolinone core followed by various functionalization reactions to introduce different substituents. In the first paper, the authors describe an efficient synthesis of a related compound, 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, which suggests that similar synthetic strategies could be applied to synthesize the compound of interest . The synthesis likely involves the use of a sulfanyl group introduction, possibly through a nucleophilic substitution reaction with a 3-methylbenzyl moiety.

Molecular Structure Analysis

The molecular structure of imidazoquinazolinones is characterized by a fused ring system that includes an imidazole ring and a quinazolinone moiety. The presence of substituents such as methoxy and sulfanyl groups can influence the electronic distribution and conformation of the molecule, potentially affecting its biological activity. The exact molecular structure analysis would require further computational or X-ray crystallographic studies.

Chemical Reactions Analysis

Imidazoquinazolinones can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The presence of a sulfanyl group in the compound of interest may allow for further transformations, such as oxidation to sulfoxides or sulfones, which could modify the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoquinazolinones, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of methoxy groups typically increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties. The chemical stability of the compound may also be influenced by the presence of the sulfanyl group, as seen in the second paper where the stability of a sulfinyl-imidazole derivative was investigated .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that certain derivatives of benzoquinazolinones, which include compounds structurally related to 8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, exhibit significant anticancer activities. For instance, some amino- and sulfanyl-derivatives of benzoquinazolinones demonstrated potential cytotoxicity against HT29 and HCT116 cell lines, indicating their promise in cancer research and treatment (Nowak et al., 2015).

Antiviral Properties

Compounds similar to 8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one have been synthesized and evaluated for their antiviral activity. Some of these derivatives have shown inhibitory effects on the replication of ortho- and paramyxoviruses, highlighting their potential use in developing new antiviral agents (Golankiewicz et al., 1995).

Monoamine Oxidase and Antitumor Activity

Certain 2-sulfanyl-substituted derivatives of benzoquinazolinones, closely related to 8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, have been synthesized and found to exhibit high anti-monoamine oxidase and antitumor activity. This suggests their potential application in treating neurological disorders and cancer (Markosyan et al., 2015).

Luminescence and OLED Degradation

Research into the luminescence behavior of mono- and dimeric imidazoquinazolines, which are structurally akin to 8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, has revealed their potential application in organic light-emitting diodes (OLEDs). However, rapid device degradation under electrical current has been observed, presenting challenges for their practical application (Pandey et al., 2017).

Anti-tubercular Activity

Recent research has identified novel inhibitors of Mycobacterium tuberculosis (Mtb) from a series of compounds structurally related to 8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one. These studies have yielded high-potency compounds, indicating the potential of these derivatives in treating tuberculosis (Asquith et al., 2019).

Antioxidant Properties

Quinazolin derivatives, similar to 8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, have been synthesized and tested for their antioxidant properties. These studies found that some derivatives demonstrated significant antioxidant capacities, suggesting their potential use in preventing oxidative stress-related diseases (Al-azawi, 2016).

Propiedades

IUPAC Name |

8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-12-5-4-6-13(7-12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZNECPPVRWVDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

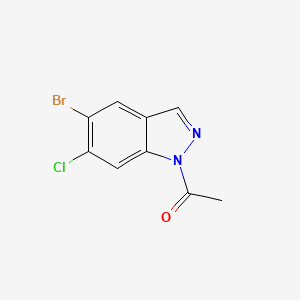

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)

![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)

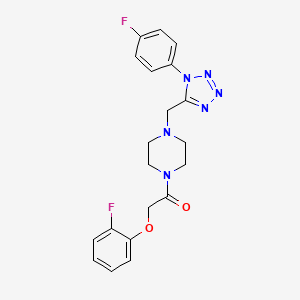

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)

![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)

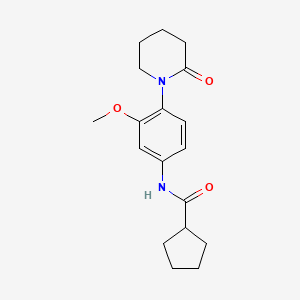

![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)